![molecular formula C28H23ClF2N2O3 B2383882 (E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477711-76-5](/img/structure/B2383882.png)
(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C28H23ClF2N2O3 and its molecular weight is 508.95. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research has indicated the significance of certain synthetic compounds, including pyrazole derivatives, in combating fungal diseases affecting important crops. Specifically, in the context of Bayoud disease, which devastates date palms in regions like North Africa and the Middle East, a range of compounds, including (E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, have shown potential. These compounds, through structure-activity relationship (SAR) interpretations, have been identified to possess antifungal pharmacophore sites. This discovery is crucial as it contributes to the ongoing efforts to understand drug-target interactions and develop effective remedies against such fungal pathogens (Kaddouri et al., 2022).
Anti-Cancer Potential
Another area of interest for this compound is its potential in cancer therapy. Current anticancer drugs often show excellent therapeutic effects but come with a downside of potent cytotoxicity to normal cells. Research has highlighted the potential of compounds, including (E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, in achieving high tumor specificity while minimizing toxicity to normal cells. This balance is crucial for the development of safer, more effective cancer treatments. The compound's interaction with biological systems, such as inducing apoptotic cell death in specific cancer cell lines and its correlation with molecular descriptors like size and lipophilicity, has been underscored. This provides a foundation for further research and potential development of new cancer drugs with reduced side effects (Sugita et al., 2017).
Chemical Synthesis and Reactivity
In the realm of organic chemistry, the molecule is part of a larger family of compounds known for their reactivity and utility as building blocks in synthesizing a variety of heterocyclic compounds. These include derivatives that play a significant role in the synthesis of dyes and heterocycles. The unique reactivity of these compounds, under mild conditions, allows for the generation of diverse derivatives, hinting at its versatility in synthetic applications. This aspect is particularly important for designing new materials and compounds with specific chemical properties (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N2O3/c29-25-6-2-7-26(31)24(25)19-36-23-5-1-4-21(18-23)27-14-16-33(32-27)28(34)13-10-20-8-11-22(12-9-20)35-17-3-15-30/h1-2,4-14,16,18H,3,15,17,19H2/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXOPDSWZQNGI-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C=CC4=CC=C(C=C4)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)/C=C/C4=CC=C(C=C4)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)

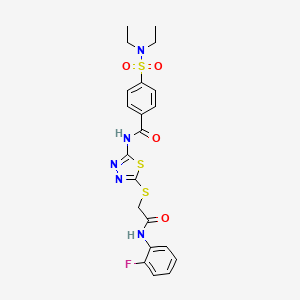
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383808.png)
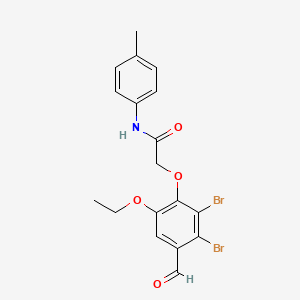
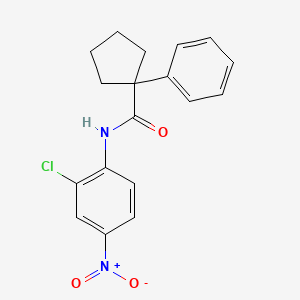

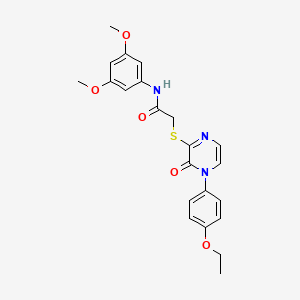
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)
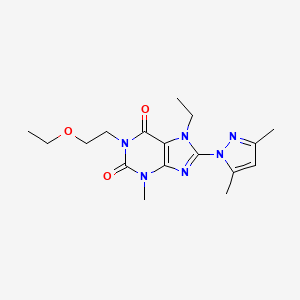
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)